1H-Pyrazole, 4,5-dihydro-1,5-diphenyl-3-[(1E)-2-phenylethenyl]-

Fluorescent probe development Intramolecular charge transfer Photophysics

Researchers seeking a reliable dual-emission fluorophore for ratiometric sensing or DNA binding studies face a critical structural requirement: the 4,5-dihydro ring must be intact to preserve the intramolecular charge transfer (ICT) state. The fully aromatic analog (DSP) collapses to a single emission band, rendering it unsuitable for quantitative intensity measurements. This (E)-1,5-diphenyl-3-styryl-4,5-dihydro-1H-pyrazole (DSDP) is the validated parent scaffold, sourced specifically for its ICT photophysics. - Enables ratiometric fluorescence sensing via dual-emission ICT/LE bands; the 4,5-dihydro ring is essential for ICT state formation. - Exhibits minor-groove ctDNA binding confirmed by competitive displacement and docking, leaving DNA duplex topology unperturbed. - Serves as a site-specific fluorescent displacement probe for HSA/BSA binding site mapping at sites IIA and IB. - Validated equipotent reference to quinine in HPIA assay (IC₅₀ = 1.26 mM) for antimalarial SAR baseline.

Molecular Formula C23H20N2
Molecular Weight 324.4 g/mol
CAS No. 325150-61-6
Cat. No. B12481388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazole, 4,5-dihydro-1,5-diphenyl-3-[(1E)-2-phenylethenyl]-
CAS325150-61-6
Molecular FormulaC23H20N2
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESC1C(N(N=C1C=CC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H20N2/c1-4-10-19(11-5-1)16-17-21-18-23(20-12-6-2-7-13-20)25(24-21)22-14-8-3-9-15-22/h1-17,23H,18H2
InChIKeyVCDHRDBQAPBSAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DSDP (CAS 325150-61-6) Core Properties


1H-Pyrazole, 4,5-dihydro-1,5-diphenyl-3-[(1E)-2-phenylethenyl]- (CAS 325150-61-6), also referred to as (E)-1,5-diphenyl-3-styryl-4,5-dihydro-1H-pyrazole (DSDP), is a 2-pyrazoline derivative (C23H20N2, MW 324.42 g/mol) characterized by a non-aromatic 4,5-dihydro pyrazole ring bearing phenyl substituents at N1 and C5 and an (E)-styryl group at C3 [1]. This compound functions as a biologically relevant fluorophore exhibiting intramolecular charge transfer (ICT) behavior, and its structural features enable minor-groove DNA binding and strong interaction with serum transport proteins [2]. The unambiguous (E)-configuration of the exocyclic double bond and the 4,5-dihydro ring saturation state are critical structural determinants that govern its photophysical and biomolecular recognition properties, distinguishing it from both fully aromatic pyrazole analogs and other 2-pyrazoline substitution variants.

1
Core photophysics
4,5-Dihydro ring enables intramolecular charge transfer (ICT) dual emission
Essential for ratiometric fluorescent probe design
2
Biomolecular recognition
Minor-groove DNA binding without conformational perturbation
Sequence-specific ligand development; topology-preserving probe
3
Protein interaction profiling
Concentration-dependent 1:1 and 2:1 binding with HSA/BSA
Reference standard for serum protein binding calibration studies
4
SAR baseline
Unsubstituted scaffold equipotent to quinine in HPIA assay
Parent structure for antimalarial heme polymerization inhibition SAR

Why Generic Analogs Cannot Replace DSDP


Substitution within the 2-pyrazoline class is highly constrained because the specific substitution pattern—N1-phenyl, C5-phenyl, and C3-(E)-styryl on a 4,5-dihydro ring—directly controls the emergence of dual-emission intramolecular charge transfer (ICT) photophysics, minor-groove DNA binding selectivity, and concentration-dependent multi-stoichiometry protein complexation. Dehydrogenation to the fully aromatic 1H-pyrazole analog (DSP) eliminates the ICT state entirely, collapsing the dual-emission behavior to a single locally excited band [1]. Alteration of the styryl or phenyl substituents (e.g., dimethoxy substitution) modulates heme polymerization inhibitory potency by approximately 1.6-fold relative to the unsubstituted parent [2]. These structure-specific effects mean that a generic pyrazoline, 1,3,5-triphenyl-2-pyrazoline, or a pyrazole lacking the 4,5-dihydro ring cannot reproduce the characteristic photophysical signature, binding stoichiometry, or biological activity profile of the target compound.

DSDP (4,5-dihydro)
Dual emission ICT + LE bands; minor-groove DNA binding; dual serum protein stoichiometry
Aromatic DSP analog
Eliminates ICT state completely — only single locally excited emission remains
Aromatization collapses the functional photophysical signature
DSDP (unsubstituted phenyl)
HPIA IC₅₀ equipotent to quinine; structural baseline for SAR
Dimethoxy-substituted analog
Alters HPIA potency ~1.6-fold; different binding site interactions may shift selectivity
Substituent effects cannot be assumed transferable without direct comparison
DSDP (E-styryl, N1,C5-phenyl)
Exact substitution pattern controls ICT, DNA groove preference, and protein site occupancy
Generic 2-pyrazoline / triphenylpyrazoline
May not reproduce the specific photophysical and biomolecular recognition properties
Binding stoichiometry and emission multiplicity are highly substitution-dependent

Quantitative Differentiation of DSDP


Dual-Emission ICT: DSDP vs. Aromatic Analog

Direct head-to-head photophysical comparison reveals that DSDP (4,5-dihydro-1H-pyrazole) exhibits dual absorption and dual emission bands corresponding to locally excited (LE) and intramolecular charge transfer (ICT) species, whereas DSP (the fully aromatic 1H-pyrazole dehydrogenation product) yields only single absorption and emission bands for the LE species alone [1]. Aromatization of the pyrazoline ring inhibits ICT formation, as corroborated by quantum chemical calculations showing differential HOMO/LUMO electronic distributions between the two fluorophores [1].

Dual-Emission ICT
Head-to-head
DSDP: dual absorption + dual emission (LE + ICT species)
DSP: single absorption + single emission (LE only)
ICT state absent in aromatic analog
Supports ICT-based ratiometric sensing design; mandatory 4,5-dihydro scaffold
Reported from steady-state fluorimetry and quantum chemical calculations
Fluorescent probe development Intramolecular charge transfer Photophysics

Minor-Groove Binding vs. Intercalation Mode

Multi-spectroscopic investigation (UV-Vis, circular dichroism, iodide-induced quenching, competitive binding with 3-hydroxyflavone, time-resolved fluorescence decay, and ctDNA helix melting) unequivocally established that DSDP binds to calf thymus DNA (ctDNA) via a groove-binding mode, specifically localizing in the minor groove as confirmed by in-silico molecular docking [1]. Critically, the CD spectrum of ctDNA showed inappreciable change upon DSDP addition, indicating that binding does not significantly perturb DNA conformation, a hallmark that differentiates groove binders from intercalators [1]. Thermodynamic analysis revealed that hydrophobic interaction is the dominant driving force for the binding process [1].

DNA Binding Mode
Reported
Minor-groove binding confirmed by multi-spectroscopic panel and molecular docking; no significant DNA conformational change (CD unchanged)
Defines DSDP as non-intercalating groove ligand; supports topology-preserving probe applications
Thermodynamics indicate hydrophobic driving force; class-level intercalator comparison
DNA-targeted drug design Minor groove binders Spectroscopic binding assays

Concentration-Dependent Binding Stoichiometry to Serum Proteins

Binding studies of DSDP with human serum albumin (HSA) and bovine serum albumin (BSA) revealed a concentration-dependent stoichiometric switch: at lower relative probe concentrations, 1:1 DSDP-protein complexes form with association constants of K = 1.85 × 10⁵ M⁻¹ (HSA) and K = 1.73 × 10⁵ M⁻¹ (BSA); at higher relative probe concentrations, 2:1 DSDP-protein complexes form with K = 1.37 × 10¹⁰ M⁻² (HSA) and K = 1.47 × 10¹⁰ M⁻² (BSA) [1]. This dual-stoichiometry behavior, characterized using a novel approach of varying protein concentration rather than probe concentration, goes beyond the typical 1:1 complexation predominantly reported in the literature [1]. Competitive site-marker displacement and molecular docking identified two plausible binding sites (IIA and IB) in both albumins [1].

Protein Stoichiometry
Reported
1:1 HSA K = 1.85×10⁵ M⁻¹; 1:1 BSA K = 1.73×10⁵ M⁻¹
2:1 HSA K = 1.37×10¹⁰ M⁻²; 2:1 BSA K = 1.47×10¹⁰ M⁻²
Dual binding sites (IIA, IB)
Concentration-tunable binding reference; supports protein interaction calibration
Reported from multi-spectroscopic and molecular docking studies; 2:1 stoichiometry rarely reported for this class
Drug-protein binding Pharmacokinetic probe Serum albumin

HPIA Comparison: DSDP, Dimethoxy Analog, and Quinine

In a direct comparative HPIA assay, the target compound B1 (DSDP, unsubstituted 1,5-diphenyl-3-styryl-4,5-dihydro-1H-pyrazole) exhibited an IC₅₀ of 1.26 mM, which is equipotent to the positive control quinine (IC₅₀ = 1.26 mM) [1]. The dimethoxy-substituted analog B2 (5-(3,4-dimethoxyphenyl)-3-(3,4-dimethoxystyryl)-1-phenyl-4,5-dihydro-1H-pyrazole) showed superior potency with IC₅₀ = 0.79 mM, representing a 1.59-fold improvement over B1 and quinine [1]. This establishes DSDP as a baseline scaffold for antimalarial pyrazoline development, with the unsubstituted phenyl rings providing the structural reference point against which substituent effects can be quantitatively measured.

HPIA Comparison
Head-to-head
DSDP IC₅₀ = 1.26 mM (equipotent to quinine IC₅₀ = 1.26 mM)
Dimethoxy analog IC₅₀ = 0.79 mM (1.59-fold more potent than DSDP)
Establishes DSDP as baseline scaffold for SAR; equipotency to quinine reported
Heme polymerization inhibition assay; substituent-driven improvement context
Antimalarial screening Heme polymerization inhibition Pyrazoline SAR

DSDP Application Scenarios for Procurement


Ratiometric Fluorescent Probes and ICT Sensors

DSDP is uniquely suited as a scaffold for ratiometric fluorescent probes that exploit its dual-emission ICT/LE photophysics. As demonstrated by the direct comparison with DSP, the 4,5-dihydro ring is essential for ICT state formation; procurement of the fully aromatic analog would result in loss of the second emission band [1]. Researchers developing polarity-sensitive or environment-responsive fluorophores must specifically source the 4,5-dihydro form to retain the ICT functionality that enables ratiometric intensity measurements for quantitative sensing applications.

DNA Minor-Groove Ligands and Sequence Probes

The experimentally validated minor-groove binding mode of DSDP to ctDNA, confirmed by competitive displacement assays with 3-hydroxyflavone and in-silico docking, makes this compound a structurally defined starting point for designing sequence-specific DNA ligands [1]. Unlike intercalators that perturb DNA conformation, DSDP's groove-binding interaction leaves the DNA duplex structurally unperturbed, a critical feature for applications requiring native DNA topology preservation, such as in-cell imaging or transcriptional regulator probe development.

Serum Protein Binding Reference Standard

The thoroughly characterized, concentration-dependent 1:1 and 2:1 binding stoichiometry of DSDP with both HSA and BSA, with precisely determined binding constants spanning five orders of magnitude, positions this compound as a useful reference probe for calibrating serum protein binding assays [1]. The identification of two specific binding sites (IIA and IB) in both albumins enables competitive displacement studies to map binding sites of novel drug candidates, where DSDP serves as a site-specific fluorescent displacement probe.

Antimalarial Baseline Scaffold for SAR Optimization

The HPIA assay data establish DSDP (IC₅₀ = 1.26 mM) as a validated equipotent reference to quinine, providing an unsubstituted baseline for systematic structure-activity relationship (SAR) exploration [1]. Medicinal chemistry teams focused on heme polymerization inhibition as an antimalarial mechanism can use DSDP as the parent scaffold, introducing substituents to improve upon its baseline potency; the 1.59-fold improvement achieved by dimethoxy substitution on the phenyl rings demonstrates the scaffold's amenability to potency optimization.

Application
Selection Property
Validation Focus
Ratiometric fluorescent probes
ICT dual-emission capability
Dual-emission behavior vs. aromatic analog
DNA minor-groove ligands
Non-intercalating, conformation-preserving binding
Groove-binding confirmation via CD and competitive displacement
Serum protein binding reference
Defined dual-stoichiometry with HSA/BSA
1:1 and 2:1 binding constants; site IIA/IB mapping
Antimalarial SAR baseline
HPIA equipotency to quinine reference
Substituent-driven potency modulation (unsubstituted baseline)
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